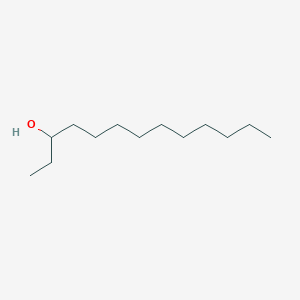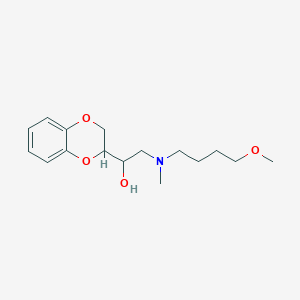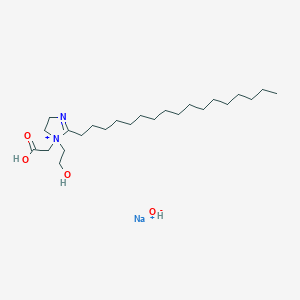
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide (CMDHIH) is a cationic surfactant that has gained attention in recent years due to its potential applications in various scientific research fields.
Mecanismo De Acción
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's mechanism of action is primarily attributed to its cationic nature, which allows it to interact with negatively charged biological membranes. This interaction can disrupt the membrane's integrity, leading to cell death in microorganisms. Additionally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's ability to facilitate the uptake of DNA into cells is attributed to its interaction with the negatively charged phosphate groups of DNA, allowing for enhanced cellular uptake.
Efectos Bioquímicos Y Fisiológicos
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has been shown to exhibit low toxicity in vitro, making it a promising candidate for use in various biological applications. However, further studies are needed to fully understand its biochemical and physiological effects, including its potential toxicity in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide is its cationic nature, which allows it to interact with negatively charged biological membranes and DNA. This property makes it a promising candidate for drug delivery and gene therapy applications. However, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's potential toxicity in vivo and its limited solubility in aqueous solutions are limitations that need to be considered when using it in lab experiments.
Direcciones Futuras
There are several future directions for Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide research, including its potential applications in cancer therapy, wound healing, and nanotechnology. Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's cationic nature and ability to interact with biological membranes make it a promising candidate for cancer therapy, where it could be used to selectively target cancer cells. Additionally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's antimicrobial properties could be utilized in wound healing applications. Finally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's potential use in nanotechnology could be explored further, where its cationic nature could be used to enhance the uptake of nanoparticles into cells.
Conclusion:
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide is a cationic surfactant that has gained attention in recent years due to its potential applications in various scientific research fields. Its cationic nature and ability to interact with biological membranes and DNA make it a promising candidate for drug delivery, gene therapy, and antimicrobial applications. However, further studies are needed to fully understand its biochemical and physiological effects and its potential toxicity in vivo. Future research directions for Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide include its potential applications in cancer therapy, wound healing, and nanotechnology.
Métodos De Síntesis
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide can be synthesized through a two-step process involving the reaction of 1-heptadecylamine with sodium chloroacetate, followed by the reaction of the resulting product with ethylene oxide and sodium hydroxide. This method yields Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide as a white, crystalline powder with a molecular weight of 479.1 g/mol.
Aplicaciones Científicas De Investigación
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has been extensively studied for its potential applications in various scientific research fields, including drug delivery, gene therapy, and antimicrobial activity. Its cationic nature allows it to interact with negatively charged biological membranes, making it a promising candidate for drug delivery systems. Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has also shown potential in enhancing gene delivery efficiency by facilitating the uptake of DNA into cells. Additionally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide exhibits antimicrobial properties against a wide range of microorganisms, making it a potential candidate for use in disinfectants and other antimicrobial products.
Propiedades
Número CAS |
13039-27-5 |
|---|---|
Nombre del producto |
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide |
Fórmula molecular |
C24H48N2NaO4+ |
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
sodium;2-[2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C24H46N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23,20-21-27)22-24(28)29;;/h27H,2-22H2,1H3;;1H2/q;+1;/p-1 |
Clave InChI |
DEPFQLUZPKASPT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+] |
Otros números CAS |
13039-27-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



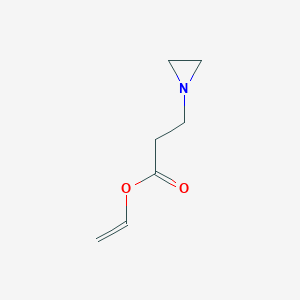
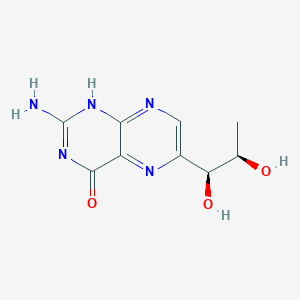
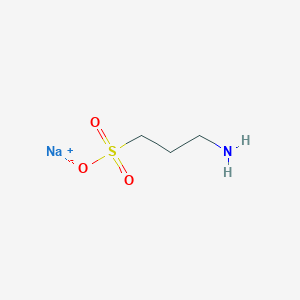
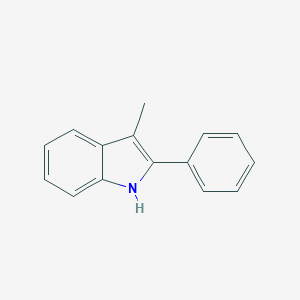
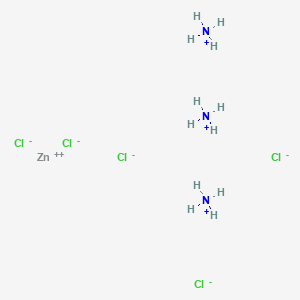

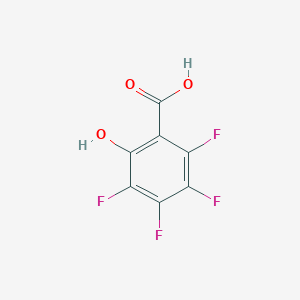
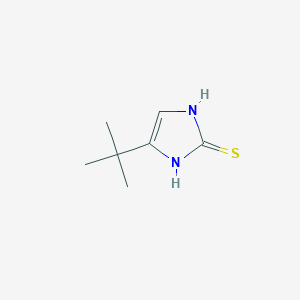
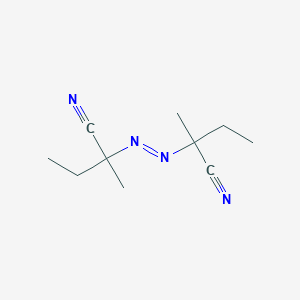
![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
